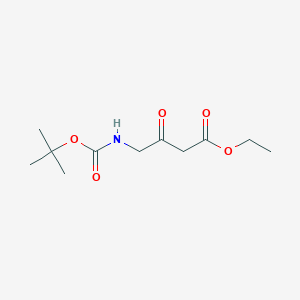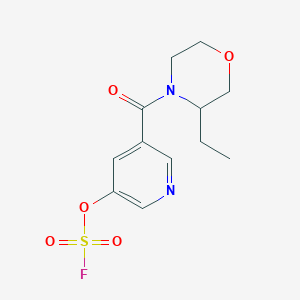
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate, also known as PFE, is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that belongs to the class of carbamates and has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of NF-κB and AP-1, which are transcription factors that regulate the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also has a high degree of purity, which ensures reproducibility of results. However, Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has some limitations, including its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate. One potential area of research is the development of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate. Additionally, future studies could focus on the optimization of the synthesis method to improve the yield and purity of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate. Finally, research could be conducted to investigate the potential side effects of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate and its safety for human use.
Conclusion
In conclusion, Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a synthetic compound that has gained significant attention in scientific research due to its various biological activities. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant effects, making it a potential therapeutic agent for cancer treatment. Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate inhibits the activity of various enzymes and transcription factors involved in inflammation and cancer, but its mechanism of action is not fully understood. Future research could focus on the development of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate-based drugs, investigation of its molecular mechanisms, and optimization of the synthesis method.
Méthodes De Synthèse
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate can be synthesized through a multi-step reaction process involving the use of various reagents and solvents. The primary step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-furylethylamine in the presence of a base to yield 2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethylamine. This intermediate product is then treated with ethyl chloroformate in the presence of a base to form Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate.
Applications De Recherche Scientifique
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has been extensively studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been found to inhibit the activity of various enzymes and transcription factors, including COX-2, NF-κB, and AP-1, which are involved in the regulation of inflammation and cancer. Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate has also been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
phenyl N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5S/c1-14-12-16(9-10-17(14)21)28(24,25)19(18-8-5-11-26-18)13-22-20(23)27-15-6-3-2-4-7-15/h2-12,19H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHWCGNCTOAZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)OC2=CC=CC=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2661001.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide](/img/structure/B2661009.png)

![2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2661011.png)

![N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2661014.png)




